REACTION_SMILES
|
[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5].[c:6]1(-[c:12]2[nH:13][o:14][c:15](=[O:17])[cH:16]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[Cl:3][c:15]1[o:14][n:13][c:12](-[c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)[cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1cc(-c2ccccc2)[nH]o1
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1cc(-c2ccccc2)no1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |